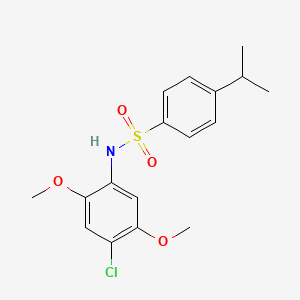
N-(4-chloro-2,5-dimethoxyphenyl)-4-(propan-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE is a chemical compound with a complex structure that includes a chlorinated aromatic ring and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE typically involves multiple steps, starting with the chlorination of 2,5-dimethoxyphenyl compounds. The chlorinated intermediate is then reacted with isopropylbenzenesulfonamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the chlorine atom in the aromatic ring.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. Additionally, the aromatic ring structure may enable the compound to interact with receptor sites, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(2-NITROPHENOXY)ACETAMIDE
- N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-2-(2-PYRIDINYLSULFANYL)ACETAMIDE
- 25C-NBOMe (2-(4-Chloro-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
Uniqueness
N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This detailed article provides a comprehensive overview of N-(4-CHLORO-2,5-DIMETHOXYPHENYL)-4-ISOPROPYLBENZENESULFONAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C17H20ClNO4S |
|---|---|
Molecular Weight |
369.9 g/mol |
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-4-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H20ClNO4S/c1-11(2)12-5-7-13(8-6-12)24(20,21)19-15-10-16(22-3)14(18)9-17(15)23-4/h5-11,19H,1-4H3 |
InChI Key |
VAKUHFHNLLZTTB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


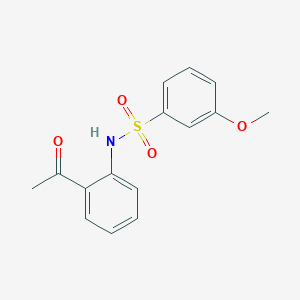
![methyl (2E)-5-(1,5-dimethyl-1H-pyrazol-4-yl)-7-methyl-3-oxo-2-[4-(trifluoromethyl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10972900.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-phenylcyclopropanecarboxamide](/img/structure/B10972908.png)

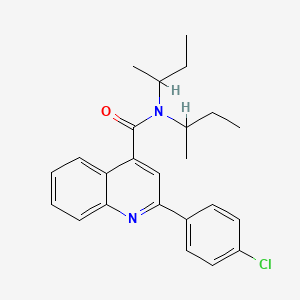
![methyl 4,5-dimethyl-2-[(oxo{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}acetyl)amino]thiophene-3-carboxylate](/img/structure/B10972917.png)
![2,6-Dimethyl-1-{[4-(propan-2-yl)phenyl]sulfonyl}piperidine](/img/structure/B10972923.png)
![N-(4-bromophenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B10972931.png)
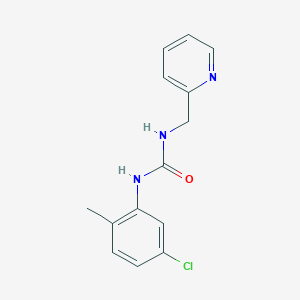
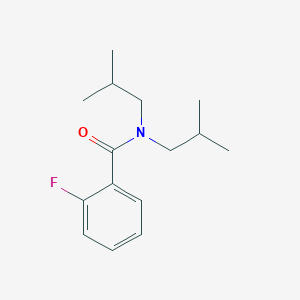
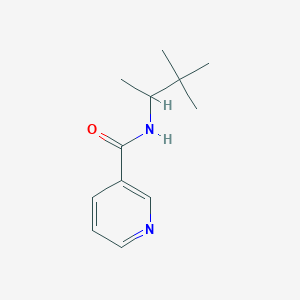
![6-{[3-Cyano-5-methyl-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10972970.png)
![N-(4-carbamoylphenyl)-2-[(2,4-difluorophenoxy)methyl]benzamide](/img/structure/B10972985.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10972997.png)
